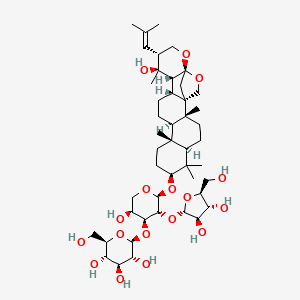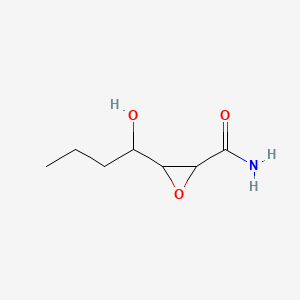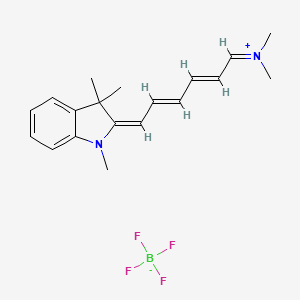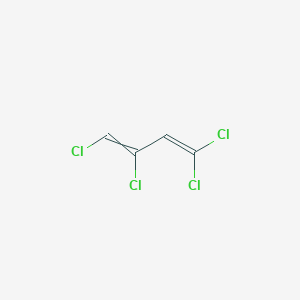
1,1,3,4-Tetrachlorobuta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,4-Tetrachlorobuta-1,3-diene is an organic compound with the molecular formula C4H2Cl4 It is a chlorinated derivative of butadiene and is known for its unique chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions: 1,1,3,4-Tetrachlorobuta-1,3-diene can be synthesized through the chlorination of butadiene. The process involves the addition of chlorine to butadiene under controlled conditions to ensure the selective formation of the tetrachlorinated product. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the high purity of the final product.
化学反応の分析
Types of Reactions: 1,1,3,4-Tetrachlorobuta-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The compound can participate in addition reactions with nucleophiles and electrophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Addition Reactions: Reagents such as hydrogen chloride (HCl) and bromine (Br2) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted butadienes, while addition reactions can yield halogenated derivatives.
科学的研究の応用
1,1,3,4-Tetrachlorobuta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism by which 1,1,3,4-tetrachlorobuta-1,3-diene exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity. The specific pathways involved depend on the context of its use and the biological system being studied.
類似化合物との比較
1,1,4,4-Tetrachlorobuta-1,3-diene: Another chlorinated derivative of butadiene with similar reactivity.
1,1,2,3-Tetrachlorobuta-1,3-diene: A compound with a different substitution pattern but similar chemical properties.
Uniqueness: 1,1,3,4-Tetrachlorobuta-1,3-diene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it distinct from other chlorinated butadienes and valuable for specific applications in research and industry.
特性
CAS番号 |
42769-38-0 |
|---|---|
分子式 |
C4H2Cl4 |
分子量 |
191.9 g/mol |
IUPAC名 |
1,1,3,4-tetrachlorobuta-1,3-diene |
InChI |
InChI=1S/C4H2Cl4/c5-2-3(6)1-4(7)8/h1-2H |
InChIキー |
XTSDMNIRVUOODR-UHFFFAOYSA-N |
正規SMILES |
C(=C(Cl)Cl)C(=CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,3,5]Triazocino[1,2-a]benzimidazole(9CI)](/img/structure/B13826608.png)
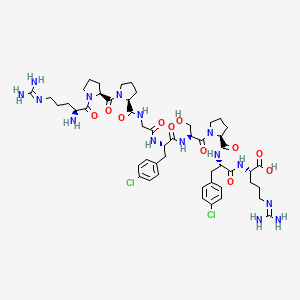

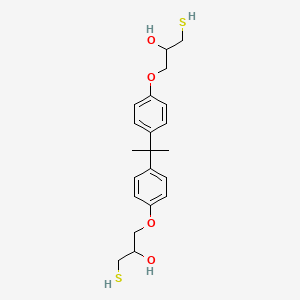
![Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13826632.png)
![Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate](/img/structure/B13826638.png)
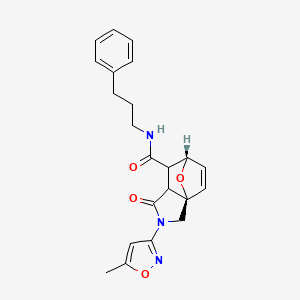
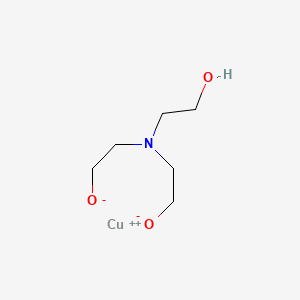
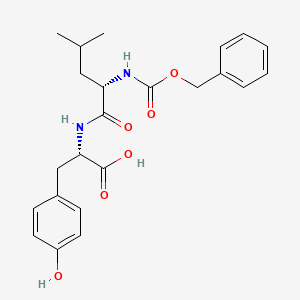
![2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826659.png)
